N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, a thiazole ring, and a urea linkage, making it an interesting subject for research in medicinal chemistry and material science.
Mechanism of Action
Target of Action
The primary targets of this compound are ATP-binding cassette transporters . These transporters are integral membrane proteins that use ATP hydrolysis to carry out certain biological processes, including translocation of various substrates across membranes and non-transport related processes such as translation of RNA and DNA repair .
Mode of Action
This compound acts as a modulator of ATP-binding cassette transporters . It interacts with these transporters, potentially altering their function or activity.
Biochemical Pathways
The compound’s interaction with ATP-binding cassette transporters suggests that it may affect various biochemical pathways involving these transporters . These could include pathways related to the transport of various substrates across cell membranes . The downstream effects of these changes in transporter activity are currently unknown .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Given its role as a modulator of ATP-binding cassette transporters, it is likely that the compound could have a variety of effects depending on the specific transporters it interacts with and the tissues in which these transporters are expressed .
Action Environment
Environmental factors could potentially influence the compound’s action, efficacy, and stability . These could include factors such as pH, temperature, and the presence of other molecules that could interact with the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the thiazole ring through cyclization reactions. The final step involves the coupling of the thiazole derivative with the urea component under specific reaction conditions, such as the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide: shares structural similarities with other thiazole-based compounds and urea derivatives.
Thiazole derivatives: Compounds like thiazole-4-carboxamide and its analogs.
Urea derivatives: Compounds such as N-phenylurea and its substituted analogs.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c1-11-2-4-12(5-3-11)21-18(25)23-19-22-14(9-28-19)17(24)20-13-6-7-15-16(8-13)27-10-26-15/h2-9H,10H2,1H3,(H,20,24)(H2,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLMETZHTXTPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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